![molecular formula C11H7Cl2NO B1369025 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde CAS No. 948291-36-9](/img/structure/B1369025.png)
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
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Overview
Description
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C11H7Cl2NO . It has a molecular weight of 240.09 . This compound is a solid and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde isCc1ccc (Cl)c2cc (C=O)c (Cl)nc12
. The InChI is 1S/C11H7Cl2NO/c1-6-2-3-9 (12)8-4-7 (5-15)11 (13)14-10 (6)8/h2-5H,1H3
. Physical And Chemical Properties Analysis
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a solid . It does not have a specified flash point .Scientific Research Applications
Synthesis of Quinoline Derivatives
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde: serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are crucial in medicinal chemistry due to their potential biological activities. The compound’s structure allows for reactions that can lead to the formation of fused or binary quinoline-cored heterocyclic systems .
Biological Evaluation
The compound is used in the biological evaluation of new pharmaceuticals. Its halogenated heterocycle is a common feature in molecules with pharmacological properties, and it can be modified to produce compounds with desired biological activities .
Material Science
In material science, 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde can be utilized to create organic compounds that exhibit unique properties, such as fluorescence or phosphorescence, which are valuable in the development of new materials and sensors .
Corrosion Inhibition
Research has indicated that derivatives of 8-hydroxyquinoline, a related compound, are efficient as corrosion inhibitors for metals. By extension, 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde could be synthesized into derivatives that serve as corrosion inhibitors, potentially for mild steel in acidic environments.
Chemical Synthesis
This compound is also involved in chemical synthesis processes, particularly in the early discovery phase of research. It provides a foundation for the development of complex molecules used in various chemical reactions .
Analytical Chemistry
Although not directly used in analytical procedures, 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde can be a precursor to reagents and indicators in analytical chemistry due to its reactive aldehyde group and stable quinoline ring .
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-8-methylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQCBDOHHPKOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588935 |
Source
|
Record name | 2,5-Dichloro-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
948291-36-9 |
Source
|
Record name | 2,5-Dichloro-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948291-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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